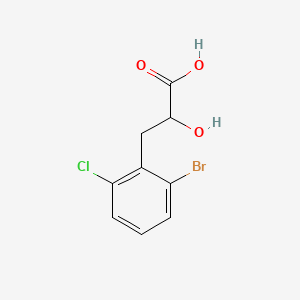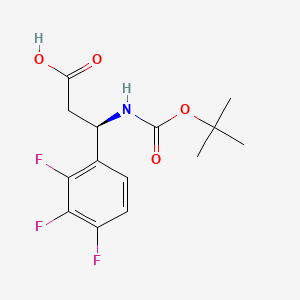![molecular formula C11H13BrO2 B13547879 6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxines It features a bromopropyl group attached to a dihydrobenzo[b][1,4]dioxine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromopropyl group or the dioxine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-(3-azidopropyl)-2,3-dihydrobenzo[b][1,4]dioxine, while oxidation with potassium permanganate could produce 6-(3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine.
科学研究应用
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through covalent attachment, aiding in the study of biological processes.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. This process involves the formation of a transition state and the subsequent release of the bromide ion. The molecular targets and pathways involved vary based on the specific reaction and conditions.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine: The parent compound without the bromopropyl group.
6-(3-Chloropropyl)-2,3-dihydrobenzo[b][1,4]dioxine: A similar compound with a chlorine atom instead of bromine.
6-(3-Hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine: A derivative with a hydroxyl group.
Uniqueness
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry.
属性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C11H13BrO2/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8H,1-2,5-7H2 |
InChI 键 |
SBTXTFVTFVMBSL-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


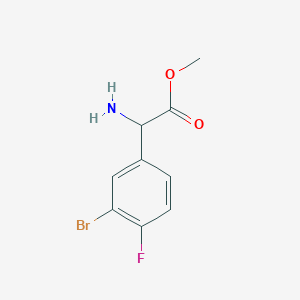
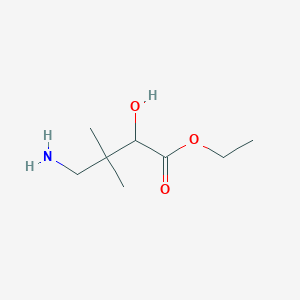
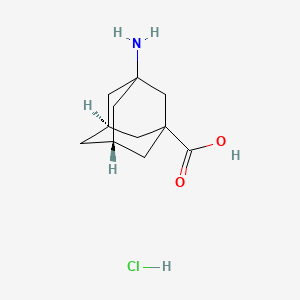

![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
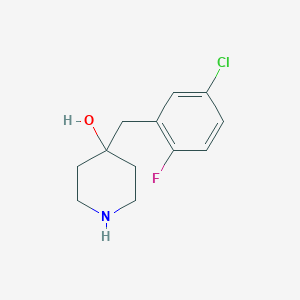
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)
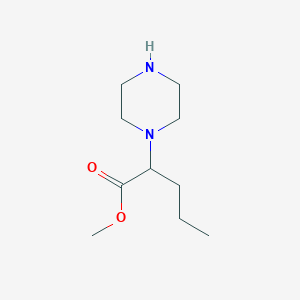
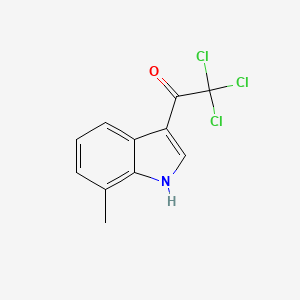
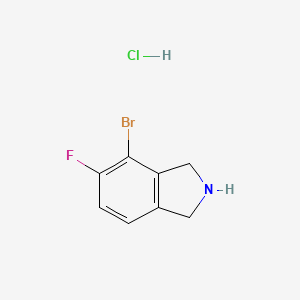
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
